N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
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Overview
Description
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Substitution: Cyanomethyl chloride for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pesticides due to its insecticidal activity.
Mechanism of Action
The mechanism of action of N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure with a chloro substituent.
Uniqueness
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring and cyanomethyl group make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H10N4OS |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C12H10N4OS/c1-8-2-4-9(5-3-8)11(17)14-12-16-15-10(18-12)6-7-13/h2-5H,6H2,1H3,(H,14,16,17) |
InChI Key |
KCLWEGHFTVWDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC#N |
Origin of Product |
United States |
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